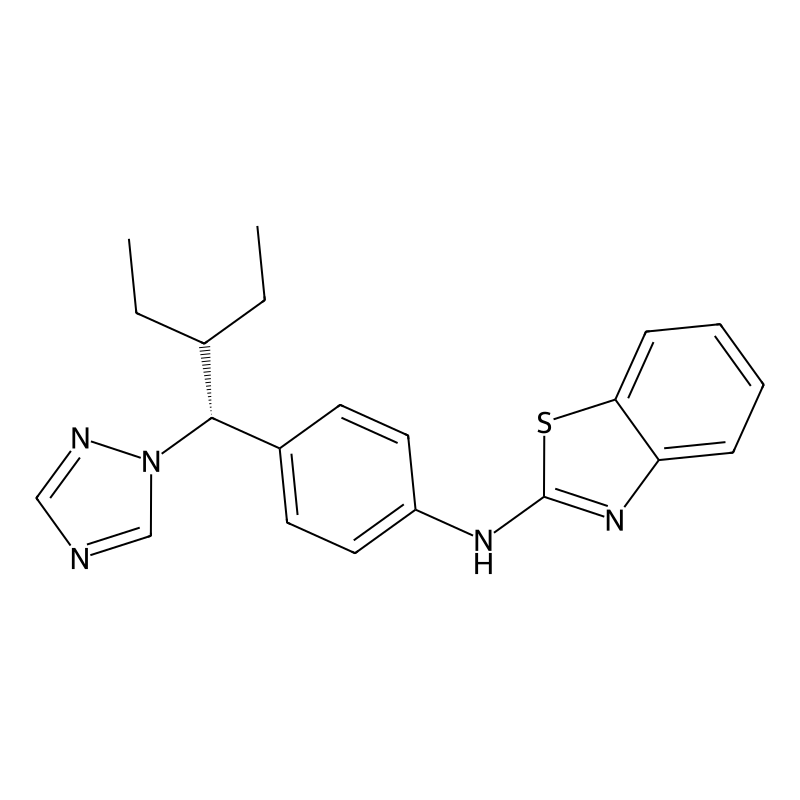

(R)-Talarozole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Modulating Retinoid Signaling Pathways

ATRA plays a crucial role in various biological processes, including cell differentiation, proliferation, and apoptosis. By inhibiting CYP26B1, (R)-Talarozole can elevate ATRA levels in cells. This increased ATRA concentration can be used to study its effects on different cellular processes in various research settings. For instance, researchers can investigate the potential of (R)-Talarozole to:

- Induce differentiation of cancer cells []. ATRA is known to promote differentiation, a process where immature cells mature into specialized cells. (R)-Talarozole's ability to increase ATRA levels might be explored to induce differentiation in cancer cells, potentially leading to new treatment strategies.

- Modulate immune response []. ATRA has immunomodulatory properties, and (R)-Talarozole could be a tool to study how elevated ATRA levels influence the immune system.

(R)-Talarozole is a selective inhibitor of cytochrome P450 enzymes, specifically targeting the metabolism of all-trans retinoic acid. This compound is part of a class of azole derivatives and is known for its potential therapeutic applications in dermatological conditions such as psoriasis, acne, and other keratinization disorders. Its chemical structure allows it to effectively block the catabolism of retinoic acid, thereby enhancing its availability and activity in the skin .

(R)-Talarozole undergoes various metabolic transformations in the human body. The primary metabolic pathways involve oxidation at multiple sites, leading to several metabolites. Key reactions include:

- Oxidation of the benzothiazole ring, yielding metabolites such as M4 and M14.

- Conjugation reactions, where metabolites undergo glucuronidation or sulfation, producing compounds like M9 and M11 .

- Dioxidation of both the benzothiazole ring and alkyl side chain, resulting in additional metabolites such as M14 and M15 .

These metabolic processes illustrate the compound's complexity and its interactions within biological systems.

(R)-Talarozole exhibits significant biological activity by modulating retinoid signaling pathways. In clinical studies, it has been shown to:

- Increase mRNA expression of cellular retinoic acid binding protein 2 (CRABP2), keratin 4 (KRT4), and cytochrome P450 enzymes CYP26A1 and CYP26B1 in a dose-dependent manner.

- Decrease pro-inflammatory cytokines such as interleukin-1 alpha, suggesting an anti-inflammatory effect .

- Demonstrate low irritancy compared to traditional topical retinoids, making it a favorable option for patients with sensitive skin .

The synthesis of (R)-talarozole involves several key steps:

- Formation of the benzothiazole core, which serves as the backbone of the molecule.

- Alkylation reactions to introduce side chains that enhance pharmacological properties.

- Chiral resolution to isolate the (R)-enantiomer from its racemic mixture, ensuring higher selectivity and efficacy .

These synthetic strategies highlight the compound's complexity and the precision required in its production.

(R)-Talarozole has several notable applications:

- Dermatological treatments: Used primarily for conditions like psoriasis and acne due to its ability to modulate retinoic acid levels in the skin.

- Research tool: Employed in studies investigating retinoid metabolism and signaling pathways, providing insights into skin biology and potential therapeutic interventions .

- Potential in other indications: Ongoing research explores its utility in various skin-related disorders beyond keratinization issues.

Studies have demonstrated that (R)-talarozole interacts with various biological systems:

- It influences gene expression related to retinoid metabolism, enhancing understanding of skin homeostasis.

- Interaction with other pharmacological agents has been investigated to assess potential synergistic effects or adverse interactions during combined therapies .

These interactions underscore its role as a significant player in dermatological pharmacotherapy.

Several compounds share structural or functional similarities with (R)-talarozole. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Isotretinoin | Retinoid | Strong anti-acne properties; systemic use |

| Adapalene | Synthetic retinoid | Less irritating; often used for acne |

| Bexarotene | Retinoid | Used in cancer treatment; affects retinoid receptors |

| Etretinate | Retinoid | Used for severe psoriasis; long half-life |

(R)-Talarozole stands out due to its specific mechanism as a cytochrome P450 inhibitor, which selectively enhances retinoic acid levels without the irritancy associated with many traditional retinoids. This unique action makes it particularly valuable in dermatological applications where patient tolerance is critical.

Multi-Step Synthetic Routes for (R)-Talarozole Production

The synthesis of (R)-Talarozole, a potent cytochrome P450 26 inhibitor with the molecular formula C21H23N5S, requires sophisticated multi-step synthetic approaches to construct its complex heterocyclic framework [12] [16]. The compound features a benzothiazole ring system connected to a triazole moiety through a chiral carbon center, necessitating careful strategic planning in synthetic route design [34].

Multi-step synthesis reactions have proven essential for constructing complex pharmaceutical compounds like (R)-Talarozole, where direct single-step approaches are not feasible [35]. The synthetic pathway typically begins with retrosynthetic analysis, deconstructing the target molecule into simpler precursor fragments that can be systematically assembled [34]. This convergent synthesis approach reduces cumulative yield losses by consolidating key molecular components early in the synthetic sequence [34].

The general synthetic strategy for (R)-Talarozole production involves several critical transformations . The initial phase focuses on constructing the benzothiazole core structure through cyclization reactions involving appropriately substituted aniline derivatives and carbon disulfide or thiocyanate sources [2]. The formation of the benzothiazole ring system requires careful control of reaction conditions to achieve optimal yields and prevent unwanted side reactions [2].

| Synthetic Step | Key Transformation | Typical Yield Range | Critical Parameters |

|---|---|---|---|

| Benzothiazole Formation | Cyclization with CS2 | 65-85% | Temperature, pH control |

| Chiral Center Installation | Asymmetric alkylation | 70-90% | Catalyst selection, stereoselectivity |

| Triazole Coupling | N-alkylation reaction | 75-88% | Base selection, reaction time |

| Final Purification | Chromatographic separation | 85-95% | Solvent system optimization |

The subsequent step involves the introduction of the chiral carbon center bearing the triazole substituent . This transformation requires precise control of stereochemistry to ensure the formation of the desired (R)-enantiomer with high enantiomeric excess [28]. The chiral center installation typically employs asymmetric alkylation or related stereoselective methodologies [31].

Flow chemistry techniques have emerged as valuable tools for multi-step synthesis of complex molecules like (R)-Talarozole [37] [40]. These approaches enable continuous processing where each synthetic step occurs in separate flow reactors with reactants continuously flowing from one transformation to the next [37]. This methodology offers improved heat and mass transfer, enhanced safety profiles, and better control over reaction parameters compared to traditional batch processes [40].

The coupling of the triazole moiety represents another critical synthetic transformation requiring optimization of reaction conditions . This step typically involves nucleophilic substitution reactions where the triazole nitrogen attacks an appropriately activated carbon center . Reaction parameters such as base selection, solvent choice, and temperature control significantly influence both the yield and stereochemical outcome of this transformation [31].

Chiral Synthesis Techniques and Enantiomeric Purity Optimization

The synthesis of enantiomerically pure (R)-Talarozole presents significant challenges due to the presence of a stereogenic center in the molecular framework [19] [28]. Achieving high enantiomeric purity is crucial for biological activity, as different enantiomers often exhibit vastly different pharmacological properties [31] [27].

Asymmetric synthesis represents the most efficient approach for producing enantiomerically pure (R)-Talarozole [28] [31]. This methodology involves the use of chiral catalysts, chiral auxiliaries, or chiral starting materials to selectively generate the desired stereoisomer during the chemical transformation [28]. The development of highly enantioselective synthetic methods has become increasingly important in pharmaceutical chemistry [31].

Catalytic asymmetric synthesis employing chiral transition metal complexes offers exceptional potential for (R)-Talarozole production [28]. These catalysts can provide efficient pathways for chiral center formation with excellent stereoselectivity [28]. The choice of chiral ligands significantly influences the enantioselectivity of the transformation, with phosphine-based and nitrogen-containing ligands showing particular promise [28].

| Chiral Synthesis Method | Typical Enantiomeric Excess | Advantages | Limitations |

|---|---|---|---|

| Asymmetric Catalysis | 85-99% | High selectivity, low catalyst loading | Expensive catalysts |

| Chiral Auxiliary | 80-95% | Reliable, well-established | Additional synthetic steps |

| Chiral Pool Synthesis | 90-99% | Natural starting materials | Limited substrate scope |

| Enzymatic Resolution | 95-99% | Mild conditions, high selectivity | Substrate specificity |

Organocatalysis has emerged as a powerful tool for enantioselective synthesis, utilizing small organic molecules as catalysts to achieve high stereoselectivity [28] [31]. These catalysts offer advantages including lower cost, reduced toxicity, and milder reaction conditions compared to metal-based systems [31]. The development of novel organocatalysts continues to expand the scope of asymmetric transformations available for complex molecule synthesis [31].

Chiral auxiliary methods provide an alternative approach for achieving high enantiomeric purity in (R)-Talarozole synthesis [28]. This strategy involves temporarily attaching a chiral auxiliary to the substrate, performing the desired transformation with high diastereoselectivity, and subsequently removing the auxiliary to reveal the enantiomerically pure product [28]. While this approach requires additional synthetic steps, it often provides excellent stereochemical control [28].

The optimization of enantiomeric purity requires careful consideration of reaction parameters including temperature, solvent selection, and reaction time [31]. Lower reaction temperatures generally improve enantioselectivity by reducing competing non-selective pathways [31]. Solvent effects can significantly influence the stereochemical outcome through interactions with the chiral catalyst or substrate [31].

Enzymatic approaches offer exceptional stereoselectivity for chiral synthesis applications [28]. Lipase-catalyzed acetylation has proven particularly effective for enantiomeric purification, with selectivity factors enabling the isolation of products with greater than 99% enantiomeric excess [3]. These biocatalytic methods operate under mild conditions and demonstrate remarkable substrate specificity [28].

Chromatographic Purification Strategies (High Performance Liquid Chromatography, Thin Layer Chromatography)

Chromatographic techniques represent essential tools for the purification and analysis of (R)-Talarozole throughout the synthetic process [5] [20]. High Performance Liquid Chromatography and Thin Layer Chromatography provide complementary approaches for compound isolation, purity assessment, and enantiomeric analysis [22] [23].

High Performance Liquid Chromatography serves as the primary method for analytical validation and preparative purification of (R)-Talarozole [5] [8]. Reversed-phase High Performance Liquid Chromatography using C18 stationary phases offers excellent separation capabilities for this compound class [5]. The mobile phase composition typically consists of aqueous buffer systems combined with organic modifiers such as acetonitrile or methanol [5] [8].

Method development for (R)-Talarozole analysis requires optimization of several critical parameters [38] [41]. Column selection significantly influences separation efficiency, with endcapped C18 phases providing improved peak symmetry and reduced tailing [29]. Temperature control enhances reproducibility, with column temperatures maintained at 30-40°C showing optimal performance [5] [8].

| Chromatographic Parameter | Optimized Conditions | Impact on Separation |

|---|---|---|

| Column Type | Endcapped C18, 5 μm | Peak symmetry, resolution |

| Mobile Phase | Acetonitrile/phosphate buffer | Retention time, selectivity |

| Flow Rate | 1.0-1.25 mL/min | Analysis time, pressure |

| Detection Wavelength | 290 nm | Sensitivity, specificity |

| Column Temperature | 30°C | Reproducibility, efficiency |

Chiral High Performance Liquid Chromatography enables the separation and quantification of (R)-Talarozole enantiomers [24] [29]. Chiralcel columns with appropriate chiral selectors provide baseline resolution between enantiomers [24]. The mobile phase typically consists of water-acetonitrile gradients with careful pH control to optimize chiral recognition [24].

Thin Layer Chromatography provides a rapid and cost-effective method for reaction monitoring and preliminary purification assessment [20] [21]. This technique offers high matrix tolerance and enables parallel analysis of multiple samples [20]. The stationary phase typically consists of silica gel with hydroxyl groups providing polar interactions for compound separation [22].

Mobile phase selection for Thin Layer Chromatography requires careful optimization to achieve optimal separation [20] [26]. Solvent systems combining hexanes with ethyl acetate or dichloromethane in various ratios provide effective separation for benzothiazole-triazole compounds [26]. The retardation factor (Rf) values enable compound identification and purity assessment [21].

Preparative High Performance Liquid Chromatography enables large-scale purification of (R)-Talarozole with high purity [6]. Fraction collection triggered by mass spectrometric detection ensures selective isolation of the target compound [6]. The use of make-up solvents enables mass-based fraction collection while avoiding expensive high-purity reagents [6].

Detection methods for (R)-Talarozole analysis include ultraviolet absorbance at 290 nm and mass spectrometric detection [5] [8]. Mass spectrometry provides enhanced specificity and enables structural confirmation of the target compound [8]. The combination of chromatographic separation with mass spectrometric detection offers exceptional analytical capabilities [8].

Stability Studies Under Varied Physicochemical Conditions

Comprehensive stability studies are essential for understanding the degradation behavior of (R)-Talarozole under various environmental conditions [7] [30]. These investigations provide critical information for formulation development, storage recommendations, and shelf-life determination [33] [39].

Temperature represents one of the most significant factors affecting (R)-Talarozole stability [7] [33]. According to the Arrhenius equation, reaction rates typically increase two- to five-fold for every 10°C temperature increase [33]. Thermal stress testing should be conducted at multiple temperature points to establish degradation kinetics and activation energy parameters [33] [39].

| Test Condition | Temperature (°C) | Relative Humidity (%) | Duration | Primary Degradation Pathway |

|---|---|---|---|---|

| Refrigerated Storage | 4 | Ambient | 12 months | Minimal degradation |

| Room Temperature | 25 | Ambient | 6 months | Hydrolytic degradation |

| Accelerated Conditions | 40 | 75 | 6 months | Oxidative degradation |

| Stress Conditions | 60 | Ambient | 1 month | Thermal decomposition |

Humidity effects on (R)-Talarozole stability require careful evaluation, particularly for compounds containing hydrolyzable functional groups [7] [39]. The benzothiazole and triazole moieties may undergo hydrolytic degradation under high humidity conditions . Testing at 75-80% relative humidity provides realistic assessment of stability under challenging storage conditions [39].

pH stability studies are crucial for understanding the behavior of (R)-Talarozole across different pH ranges [7] [30]. The compound stability is typically pH-dependent, with extreme acidic or basic conditions accelerating degradation reactions [7]. Buffer systems enable controlled pH testing while maintaining ionic strength [30].

Photostability testing evaluates the susceptibility of (R)-Talarozole to light-induced degradation [39]. Benzothiazole derivatives often show sensitivity to ultraviolet radiation, potentially leading to photodegradation products . Testing under controlled light conditions using International Conference on Harmonisation guidelines ensures comprehensive photostability assessment [39].

Oxidative stress testing determines the susceptibility of (R)-Talarozole to oxidative degradation [33]. The sulfur atom in the benzothiazole ring may undergo oxidation to sulfoxide or sulfone derivatives under strong oxidizing conditions . These studies employ hydrogen peroxide or other oxidizing agents to force degradation [33].

Analytical methods for stability studies must demonstrate specificity for the parent compound in the presence of degradation products [41]. High Performance Liquid Chromatography with photodiode array detection enables identification and quantification of degradation products [8] [41]. Mass spectrometry provides structural information for degradation product identification [8].

Forced degradation studies subject (R)-Talarozole to extreme conditions to identify potential degradation pathways [33]. These studies typically include thermal, hydrolytic, oxidative, and photolytic stress conditions [33]. The resulting degradation products provide valuable information for developing stability-indicating analytical methods [7].

Kinetic analysis of stability data enables prediction of shelf-life under normal storage conditions [7] [10]. Arrhenius modeling allows extrapolation from accelerated conditions to room temperature storage [7]. Statistical evaluation of stability data ensures reliable shelf-life predictions with appropriate confidence intervals [10].

The molecular mechanism of (R)-Talarozole centers on its selective inhibition of cytochrome P450 family 26 enzymes, specifically CYP26A1 and CYP26B1, which represent the primary enzymatic systems responsible for all-trans retinoic acid catabolism [1] [2] [3]. The compound demonstrates extraordinary potency against both isoenzymes, with half-maximal inhibitory concentration values of 5.4 nanomolar for CYP26A1 and 0.46 nanomolar for CYP26B1 [1] [2] [3].

CYP26A1 versus CYP26B1 Selectivity Profile

(R)-Talarozole exhibits preferential inhibition of CYP26B1 over CYP26A1, with an approximately 11.7-fold selectivity ratio favoring CYP26B1 inhibition [1] [2] [3]. This selectivity profile reflects the distinct kinetic properties of the two isoenzymes in their interaction with all-trans retinoic acid as substrate. CYP26A1 functions as a high-capacity, lower-affinity enzyme with a Michaelis constant of 50 nanomolar and maximum velocity of 10 picomoles per minute per picomole enzyme [4]. In contrast, CYP26B1 operates as a high-affinity, low-capacity enzyme characterized by a Michaelis constant of 19 nanomolar and maximum velocity of 0.8 picomoles per minute per picomole enzyme [4].

The intrinsic clearance values further illuminate the functional differences between these isoenzymes. CYP26A1 demonstrates an intrinsic clearance of 200 microliters per minute per picomole, while CYP26B1 exhibits an intrinsic clearance of 42 microliters per minute per picomole [4]. Despite the lower intrinsic clearance of CYP26B1, the preferential inhibition by (R)-Talarozole suggests that CYP26B1 may play a particularly important role in tissue-specific retinoic acid homeostasis [5] [4].

Enzymatic Inhibition Mechanism

The inhibition mechanism involves the direct binding of (R)-Talarozole to the active sites of CYP26 enzymes, preventing the hydroxylation of all-trans retinoic acid at the carbon-4 and carbon-18 positions [6] [7]. This hydroxylation process normally initiates the degradative pathway that converts biologically active retinoic acid into inactive polar metabolites such as 4-hydroxy-retinoic acid and 4-oxo-retinoic acid [6] [7]. The compound demonstrates greater than 300-fold selectivity for CYP26A1 over other steroid-metabolizing enzymes including CYP17A1 and aromatase CYP19A1, indicating its specificity for retinoic acid metabolism pathways [8].

All-Trans Retinoic Acid Homeostasis Modulation

(R)-Talarozole fundamentally alters all-trans retinoic acid homeostasis through the coordinated inhibition of catabolic enzymes while simultaneously triggering compensatory responses in synthetic and transport systems [9] [10]. The compound primarily targets the degradation phase of retinoic acid metabolism, leading to substantial increases in endogenous all-trans retinoic acid concentrations across multiple tissue compartments.

Synthesis and Degradation Balance

Under normal physiological conditions, all-trans retinoic acid homeostasis depends on the balanced activity of biosynthetic enzymes including retinol dehydrogenase 10 and aldehyde dehydrogenase 1A2, along with degradative enzymes CYP26A1 and CYP26B1 [9] [10]. (R)-Talarozole disrupts this equilibrium by selectively blocking the degradative pathway while leaving the synthetic pathway intact, resulting in net accumulation of all-trans retinoic acid [11] [12].

Following (R)-Talarozole administration, serum all-trans retinoic acid levels can increase up to 5.7-fold, while liver and testis concentrations show increases of 2.7-fold and 2.5-fold respectively [12]. Importantly, repeated dosing results in sustained elevated serum all-trans retinoic acid levels without similar increases in liver or testis, suggesting complex tissue-specific regulation involving CYP26B1 in extrahepatic tissues [12].

Feedback Regulatory Mechanisms

The elevated all-trans retinoic acid concentrations induced by (R)-Talarozole trigger several feedback mechanisms designed to restore homeostasis [9] [13]. These include the upregulation of CYP26A1 expression, which serves as a biomarker for retinoic acid signaling activity [14]. Additionally, the compound indirectly stimulates the expression of retinol-esterifying enzyme lecithin retinol acyltransferase, promoting the storage of retinol as retinyl esters [13].

The feedback regulation also involves the modulation of dehydrogenase/reductase short-chain dehydrogenase family member 3, which normally reduces retinaldehyde back to retinol, thereby limiting all-trans retinoic acid synthesis [9]. (R)-Talarozole treatment can result in altered expression patterns of these regulatory enzymes, contributing to the sustained elevation of all-trans retinoic acid levels.

Nuclear Receptor Signaling Pathways

The enhanced all-trans retinoic acid concentrations achieved through (R)-Talarozole treatment directly impact nuclear receptor signaling pathways, specifically the retinoic acid receptor and retinoid X receptor heterodimeric complexes [15] [16] [17]. These nuclear receptors function as ligand-activated transcription factors that regulate the expression of hundreds of target genes involved in cell differentiation, proliferation, and apoptosis.

RAR/RXR Heterodimer Formation and Activation

All-trans retinoic acid binds to retinoic acid receptors alpha, beta, and gamma, which subsequently heterodimerize with retinoid X receptors alpha, beta, and gamma to form functional transcription factor complexes [15] [16]. The RAR/RXR heterodimers recognize and bind to retinoic acid response elements in the regulatory regions of target genes [16] [18]. These response elements typically consist of direct repeats of the consensus sequence AGGTCA separated by five base pairs, known as DR5 elements [18].

The binding of all-trans retinoic acid to the ligand-binding domain of retinoic acid receptors induces conformational changes that promote the dissociation of corepressor proteins and the recruitment of coactivator complexes [17] [19]. This molecular switch converts the RAR/RXR complex from a transcriptional repressor to a transcriptional activator, enabling the expression of retinoic acid-responsive genes [17] [19].

Activation Dynamics and Temporal Patterns

(R)-Talarozole treatment results in sustained activation of RAR/RXR signaling pathways due to the prolonged elevation of all-trans retinoic acid concentrations [11] [20]. This contrasts with direct retinoic acid administration, which often leads to rapid metabolism and decreased efficacy over time. The sustained signaling enables more complete activation of downstream target genes and more pronounced biological effects.

The activation dynamics involve both direct and indirect mechanisms. Direct activation occurs through ligand binding to nuclear receptors, while indirect activation results from the expression of intermediate transcription factors that further amplify the retinoic acid signal [21] [22]. Genome-wide studies have revealed that RAR and RXR exhibit highly dynamic binding patterns, with different RXR heterodimers targeting identical genomic loci at different time points [22].

Coactivator and Corepressor Interactions

The enhanced retinoic acid signaling achieved through (R)-Talarozole treatment promotes the recruitment of coactivator complexes including steroid receptor coactivator family members, which possess histone acetyltransferase activity and facilitate chromatin remodeling [17] [23]. Simultaneously, the elevated retinoic acid levels promote the dissociation of corepressor complexes including nuclear receptor corepressor and silencing mediator of retinoid and thyroid hormone receptors, which normally maintain target genes in a repressed state [17] [23].

Transcriptional Regulation of Retinoid-Responsive Genes

(R)-Talarozole treatment results in the coordinated transcriptional regulation of multiple gene networks that respond to retinoic acid signaling [21] [24] [25]. These gene networks can be classified into several functional categories including direct RAR/RXR target genes, retinoid metabolism enzymes, transport proteins, transcription factors, cell cycle regulators, differentiation markers, and apoptosis regulators.

Direct Target Gene Activation

The most immediate transcriptional responses to (R)-Talarozole treatment involve direct RAR/RXR target genes that contain classical retinoic acid response elements in their regulatory regions [18] [24]. These genes include retinoic acid receptor beta 2, cytochrome P450 26A1, and cellular retinoic acid binding protein II, which are activated within 2-8 hours of treatment [20] [14] [25]. The rapid activation of these genes serves both as biomarkers of retinoic acid signaling activity and as components of feedback regulatory mechanisms.

Retinoid Metabolism Gene Networks

(R)-Talarozole treatment triggers the coordinated upregulation of genes involved in retinoid metabolism as part of homeostatic feedback mechanisms [9] [26]. These include retinol dehydrogenase 10, aldehyde dehydrogenase 1A2, and CYP26B1, which show intermediate response kinetics with peak expression occurring 8-24 hours after treatment [9] [13]. The upregulation of these genes represents the cellular attempt to restore retinoic acid homeostasis in the face of blocked catabolism.

Cell Cycle and Differentiation Gene Programs

The sustained elevation of all-trans retinoic acid concentrations achieved through (R)-Talarozole treatment activates extensive gene programs controlling cell cycle progression and cellular differentiation [25] [27]. Cell cycle regulatory genes including cyclin-dependent kinase inhibitor 1A and cyclin D1 show altered expression patterns that promote growth arrest and differentiation [25] [27]. Differentiation marker genes including keratin 4, transglutaminase 2, and involucrin demonstrate tissue-specific and context-dependent activation patterns [20] [14].

Apoptosis Regulatory Networks

(R)-Talarozole treatment can activate pro-apoptotic gene networks through both direct and indirect mechanisms [28] [27]. Direct activation involves retinoic acid response elements in the regulatory regions of genes such as BCL2 associated agonist of cell death and BCL2 associated X protein [28] [27]. Indirect activation occurs through the expression of intermediate transcription factors that subsequently activate additional pro-apoptotic genes including caspase 9 [27].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Kasimanickam V, Kasimanickam R. Exogenous retinoic acid and cytochrome P450 26B1 inhibitor modulate meiosis-associated genes expression in canine testis, an in vitro model. Reprod Domest Anim. 2014 Apr;49(2):315-23. doi: 10.1111/rda.12276. Epub 2014 Jan 27. PubMed PMID: 24467691.

3: Lind T, Sundqvist A, Hu L, Pejler G, Andersson G, Jacobson A, Melhus H. Vitamin a is a negative regulator of osteoblast mineralization. PLoS One. 2013 Dec 10;8(12):e82388. doi: 10.1371/journal.pone.0082388. eCollection 2013. PubMed PMID: 24340023; PubMed Central PMCID: PMC3858291.

4: Cuervo R, Chimal-Monroy J. Chemical activation of RARβ induces post-embryonically bilateral limb duplication during Xenopus limb regeneration. Sci Rep. 2013;3:1886. doi: 10.1038/srep01886. PubMed PMID: 23703360; PubMed Central PMCID: PMC3662968.

5: Saenz-Méndez P, Elmabsout AA, Sävenstrand H, Awadalla MK, Strid Å, Sirsjö A, Eriksson LA. Homology models of human all-trans retinoic acid metabolizing enzymes CYP26B1 and CYP26B1 spliced variant. J Chem Inf Model. 2012 Oct 22;52(10):2631-7. doi: 10.1021/ci300264u. Epub 2012 Sep 25. PubMed PMID: 22985482.

6: Eguizabal C, Montserrat N, Vassena R, Barragan M, Garreta E, Garcia-Quevedo L, Vidal F, Giorgetti A, Veiga A, Izpisua Belmonte JC. Complete meiosis from human induced pluripotent stem cells. Stem Cells. 2011 Aug;29(8):1186-95. doi: 10.1002/stem.672. PubMed PMID: 21681858.

7: Baert B, De Spiegeleer B. Local skin pharmacokinetics of talarozole, a new retinoic acid metabolism-blocking agent. Skin Pharmacol Physiol. 2011;24(3):151-9. doi: 10.1159/000323012. Epub 2011 Jan 12. PubMed PMID: 21228620.

8: Ocaya PA, Elmabsout AA, Olofsson PS, Törmä H, Gidlöf AC, Sirsjö A. CYP26B1 plays a major role in the regulation of all-trans-retinoic acid metabolism and signaling in human aortic smooth muscle cells. J Vasc Res. 2011;48(1):23-30. doi: 10.1159/000317397. Epub 2010 Jul 6. PubMed PMID: 20606468.

9: Fritzsche B, Schuchardt JP, Schmidt A, Nau H, Schweigert FJ, Rühl R. CYP26A1-specific antagonist influence on embryonic implantation, gene expression and endogenous retinoid concentration in rats. Reprod Toxicol. 2010 Nov;30(3):446-51. doi: 10.1016/j.reprotox.2010.05.005. Epub 2010 May 16. PubMed PMID: 20580668.

10: Pavez Loriè E, Chamcheu JC, Vahlquist A, Törmä H. Both all-trans retinoic acid and cytochrome P450 (CYP26) inhibitors affect the expression of vitamin A metabolizing enzymes and retinoid biomarkers in organotypic epidermis. Arch Dermatol Res. 2009 Aug;301(7):475-85. doi: 10.1007/s00403-009-0937-7. Epub 2009 Mar 18. PubMed PMID: 19294396.

11: Pavez Loriè E, Li H, Vahlquist A, Törmä H. The involvement of cytochrome p450 (CYP) 26 in the retinoic acid metabolism of human epidermal keratinocytes. Biochim Biophys Acta. 2009 Mar;1791(3):220-8. doi: 10.1016/j.bbalip.2008.12.004. Epub 2008 Dec 24. PubMed PMID: 19171200.

12: Giltaire S, Herphelin F, Frankart A, Hérin M, Stoppie P, Poumay Y. The CYP26 inhibitor R115866 potentiates the effects of all-trans retinoic acid on cultured human epidermal keratinocytes. Br J Dermatol. 2009 Mar;160(3):505-13. doi: 10.1111/j.1365-2133.2008.08960.x. Epub 2008 Dec 11. PubMed PMID: 19120344.

13: Pavez Loriè E, Cools M, Borgers M, Wouters L, Shroot B, Hagforsen E, Törmä H, Vahlquist A. Topical treatment with CYP26 inhibitor talarozole (R115866) dose dependently alters the expression of retinoid-regulated genes in normal human epidermis. Br J Dermatol. 2009 Jan;160(1):26-36. doi: 10.1111/j.1365-2133.2008.08895.x. Epub 2008 Oct 21. PubMed PMID: 19016711.

14: Geria AN, Scheinfeld NS. Talarozole, a selective inhibitor of P450-mediated all-trans retinoic acid for the treatment of psoriasis and acne. Curr Opin Investig Drugs. 2008 Nov;9(11):1228-37. Review. PubMed PMID: 18951302.

15: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Jun;30(5):383-408. PubMed PMID: 18806898.

16: Verfaille CJ, Thissen CA, Bovenschen HJ, Mertens J, Steijlen PM, van de Kerkhof PC. Oral R115866 in the treatment of moderate to severe plaque-type psoriasis. J Eur Acad Dermatol Venereol. 2007 Sep;21(8):1038-46. PubMed PMID: 17714122.

17: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 May;29(4):303-11. PubMed PMID: 17609744.

18: Ocaya P, Gidlöf AC, Olofsson PS, Törmä H, Sirsjö A. CYP26 inhibitor R115866 increases retinoid signaling in intimal smooth muscle cells. Arterioscler Thromb Vasc Biol. 2007 Jul;27(7):1542-8. Epub 2007 May 17. PubMed PMID: 17510468.

19: Verfaille CJ, Coel M, Boersma IH, Mertens J, Borgers M, Roseeuw D. Oral R115866 in the treatment of moderate to severe facial acne vulgaris: an exploratory study. Br J Dermatol. 2007 Jul;157(1):122-6. Epub 2007 Apr 25. PubMed PMID: 17459036.

20: Bovenschen HJ, Otero ME, Langewouters AM, van Vlijmen-Willems IM, van Rens DW, Seyger MM, van de Kerkhof PC. Oral retinoic acid metabolism blocking agent Rambazole for plaque psoriasis: an immunohistochemical study. Br J Dermatol. 2007 Feb;156(2):263-70. PubMed PMID: 17223865.